molecular formula C21H19NO B4772956 N-(4-methylbenzyl)-2-biphenylcarboxamide

N-(4-methylbenzyl)-2-biphenylcarboxamide

Cat. No. B4772956
M. Wt: 301.4 g/mol
InChI Key: LMEYUNDBWMEKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-biphenylcarboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as an inhibitor of the endocannabinoid transporter, and has since been found to have a range of effects on the nervous system and other physiological processes. In

Scientific Research Applications

N-(4-methylbenzyl)-2-biphenylcarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been found to have analgesic effects in animal models of neuropathic and inflammatory pain, and may also have anti-inflammatory and antioxidant properties. Additionally, N-(4-methylbenzyl)-2-biphenylcarboxamide has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N-(4-methylbenzyl)-2-biphenylcarboxamide has been found to have anti-tumor effects in vitro and in vivo, and may have potential as a cancer therapy.

Mechanism of Action

N-(4-methylbenzyl)-2-biphenylcarboxamide acts as an inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG) from the synaptic cleft. By inhibiting this transporter, N-(4-methylbenzyl)-2-biphenylcarboxamide increases the levels of these endocannabinoids in the brain and other tissues, leading to a range of effects on the nervous system and other physiological processes. Additionally, N-(4-methylbenzyl)-2-biphenylcarboxamide has been found to have effects on other targets, such as TRPV1 receptors and cyclooxygenase-2 (COX-2), which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-2-biphenylcarboxamide has a range of biochemical and physiological effects on the nervous system and other tissues. It has been found to have analgesic effects in animal models of neuropathic and inflammatory pain, which may be mediated by its effects on endocannabinoid signaling and TRPV1 receptors. Additionally, N-(4-methylbenzyl)-2-biphenylcarboxamide has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, which may be mediated by its effects on endocannabinoid signaling and COX-2 inhibition. Finally, N-(4-methylbenzyl)-2-biphenylcarboxamide has been found to have anti-tumor effects in vitro and in vivo, which may be mediated by its effects on endocannabinoid signaling and other targets.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-2-biphenylcarboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified, allowing for consistent and reproducible results. Additionally, N-(4-methylbenzyl)-2-biphenylcarboxamide has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, there are also limitations to the use of N-(4-methylbenzyl)-2-biphenylcarboxamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its potential therapeutic applications in humans are not yet fully understood. Additionally, N-(4-methylbenzyl)-2-biphenylcarboxamide has a complex mechanism of action that involves multiple targets, which can make it difficult to isolate the specific effects of the compound.

Future Directions

There are several future directions for research on N-(4-methylbenzyl)-2-biphenylcarboxamide. One area of research is the development of more specific inhibitors of the endocannabinoid transporter, which could have potential therapeutic applications in pain management and other areas. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-methylbenzyl)-2-biphenylcarboxamide and how they contribute to its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-methylbenzyl)-2-biphenylcarboxamide in humans, and to explore its potential therapeutic applications in a variety of areas.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-11-13-17(14-12-16)15-22-21(23)20-10-6-5-9-19(20)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEYUNDBWMEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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